molecular formula C11H15ClFN3 B2792897 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride CAS No. 2379986-59-9

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride

Cat. No.: B2792897
CAS No.: 2379986-59-9
M. Wt: 243.71
InChI Key: MPNAXEJJULQTAW-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride typically involves the reaction of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may be carried out under mild conditions to avoid degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For instance, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrimidine rings

Scientific Research Applications

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in rapidly dividing cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine hydrochloride is unique due to its specific structural features, such as the presence of both pyridine and pyrimidine rings, as well as the ethyl and fluorine substituents. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-6-ethyl-5-fluoropyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3.ClH/c1-2-9-10(12)11(14-8-13-9)15-6-4-3-5-7-15;/h3-4,8H,2,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNAXEJJULQTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC=CC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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